

Neopinone CAS number and IUPAC name

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Compound of Interest

Compound Name: Neopinone

Cat. No.: B3269370

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An In-depth Technical Guide to **Neopinone** for Researchers, Scientists, and Drug Development Professionals

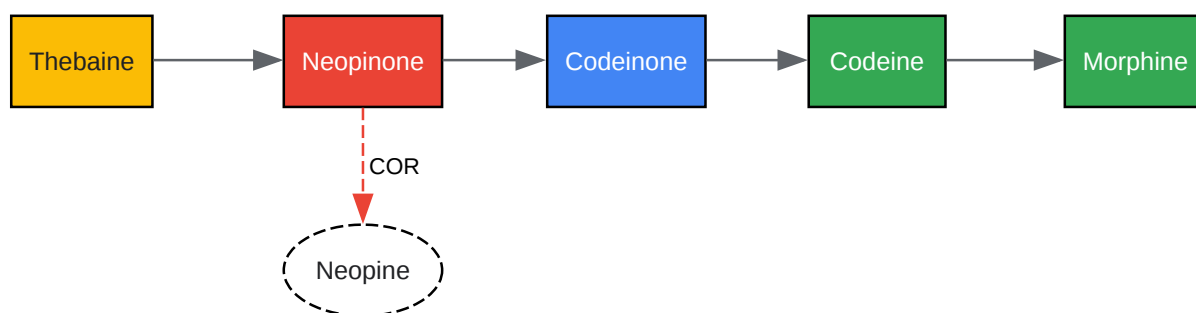
Core Substance Identification

Neopinone is a critical intermediate in the biosynthesis of morphinan alkaloids, such as codeine and morphine, within the opium poppy (*Papaver somniferum*).^[1] As a β,γ -unsaturated ketone, it is formed from the hydrolysis of the methyl enol ether group of thebaine.^[1] Its strategic position in the biosynthetic pathway makes it a key area of study for researchers aiming to understand and engineer the production of opiate alkaloids.

Identifier	Value
CAS Number	509-66-0 (primary), 105762-42-3
IUPAC Name	(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one ^[1]
Molecular Formula	C ₁₈ H ₁₉ NO ₃ ^[1]
Molecular Weight	297.3 g/mol ^[1]

Biosynthesis of Morphine and Codeine from Thebaine

Neopinone plays a pivotal role in the conversion of thebaine to codeine and morphine. The major biosynthetic route involves the demethylation of thebaine to form **neopinone**, which is then isomerized to codeinone.[2][3] This isomerization was previously thought to be spontaneous but is now understood to be catalyzed by the enzyme **neopinone** isomerase (NISO).[2][4][5] In the absence of NISO, **neopinone** can be reduced by codeinone reductase (COR) to form neopine, a structural isomer of codeine, which is considered a metabolically "trapped" alkaloid.[2][3]



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Biosynthesis of Morphine from Thebaine.

Quantitative Data from Experimental Assays

The following tables summarize quantitative data from studies on **neopinone** and related enzymes.

Table 1: Stoichiometric Effects of COR-B and NISO on Neopine Production[2]

COR-B (pmol)	NISO (pmol)	Neopine Production (pmol mL ⁻¹)
10	0	~100
10	10	~300
10	20	~450
10	40	~600
10	80	~700
10	200	~750
0	10	0
10	10	~300
20	10	~200
40	10	~150
100	10	~100

Table 2: Time-Course of Neopine Production with COR-B and NISO[2]

Time (min)	Neopine with COR-B only (pmol mL ⁻¹)	Neopine with COR-B and NISO (pmol mL ⁻¹)
0	0	0
20	~50	~200
40	~100	~350
60	~150	~450
180	~200	~600

Experimental Protocols

Enzyme Assays for Neopinone Isomerase (NISO) Activity

A common method to determine NISO activity involves coupling its reaction with that of codeinone reductase (COR).^[2]

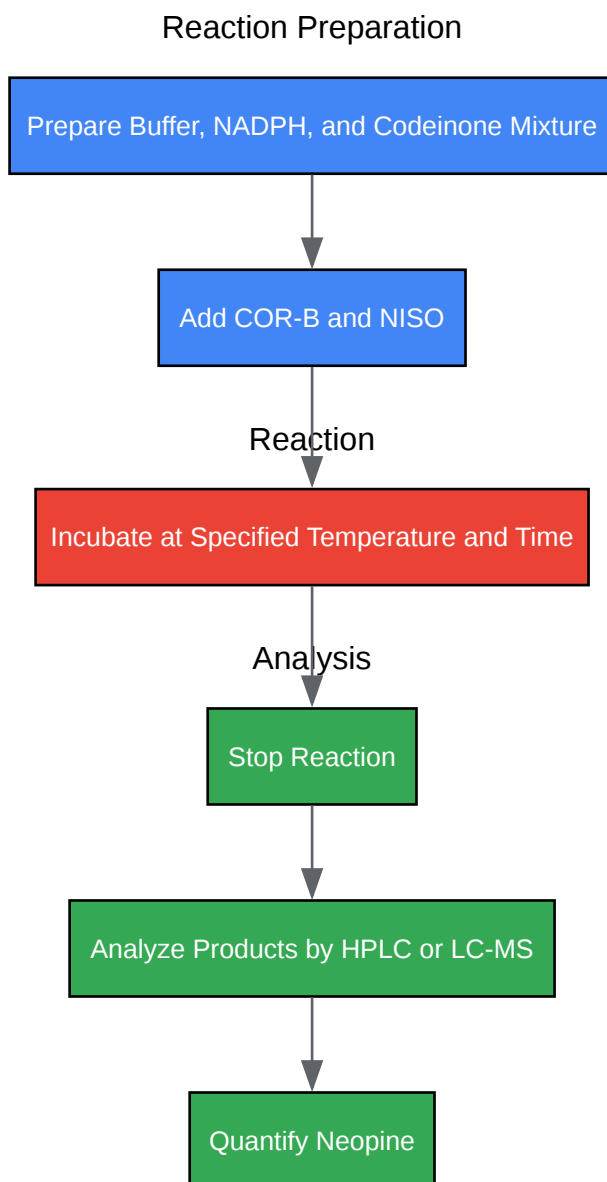
Objective: To measure the isomerization of **neopinone** to codeinone by quantifying the production of neopine, which is formed from the reduction of **neopinone** by COR.

Materials:

- Substrate: 50 μ M codeinone
- Cofactor: 1 mM NADPH
- Enzymes: 10 pmol COR-B, varying concentrations of NISO (e.g., 0-200 pmol)
- Buffer: 0.1 M MOPS, pH 6.8
- Reaction Volume: Not specified, but assays are typically run in small volumes (e.g., 100 μ L).

Procedure:

- Prepare a reaction mixture containing the buffer, NADPH, and codeinone.
- Add COR-B and the desired amount of NISO to the reaction mixture.
- Incubate the reaction for a specified time (e.g., 1 hour for stoichiometry experiments, or at various time points for time-course assays).
- Stop the reaction, typically by adding a quenching agent or by heat inactivation.
- Analyze the reaction products by a suitable method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of neopine produced.



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Workflow for NISO Activity Assay.

Analysis of Alkaloids in Plant Material

The quantification of **neopinone** and other alkaloids in plant tissues, such as those from *Papaver somniferum*, is essential for metabolic studies.

Objective: To extract and quantify **neopinone** and related alkaloids from plant material.

General Protocol Outline:

- **Sample Preparation:** Lyophilize and grind plant tissue to a fine powder.
- **Extraction:** Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., methanol or an acidified aqueous-organic mixture). This may involve sonication or shaking for a set period.
- **Purification/Cleanup:** The crude extract is often purified to remove interfering substances. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).
- **Analysis:** The purified extract is analyzed by HPLC or LC-MS to separate and quantify the individual alkaloids. Reference standards for **neopinone** and other target alkaloids are used to create calibration curves for accurate quantification.
- **Data Expression:** Alkaloid content is typically expressed as µg per gram of dry weight of the plant material.^[2]

While specific analytical methods for **neopinone** are not detailed as extensively as for more common compounds, general methods for alkaloid analysis are applicable.^{[6][7][8]} These often involve reverse-phase chromatography with mass spectrometric detection.

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